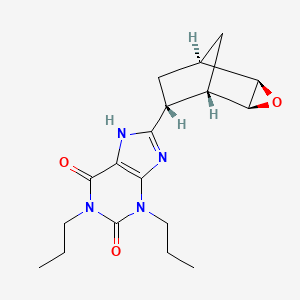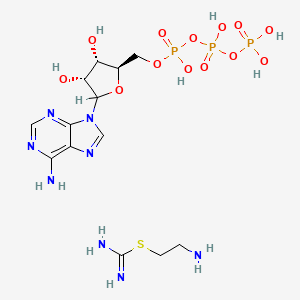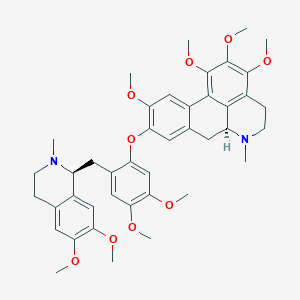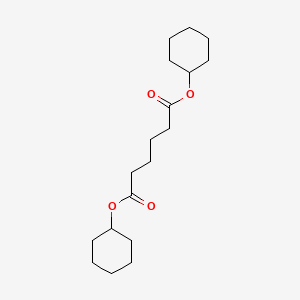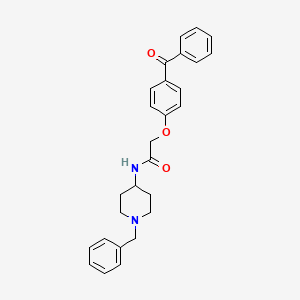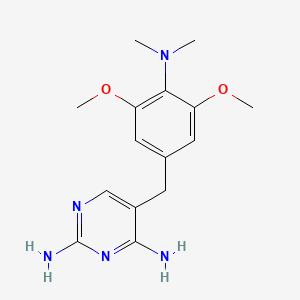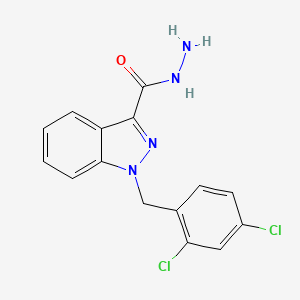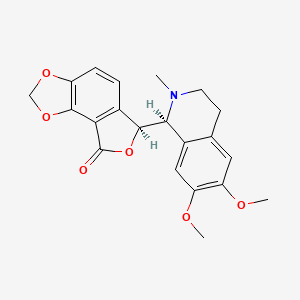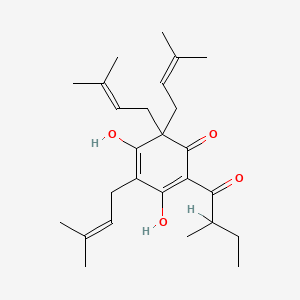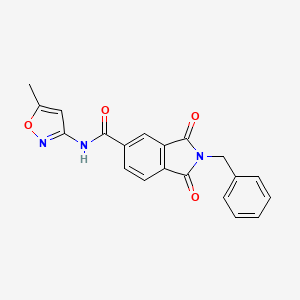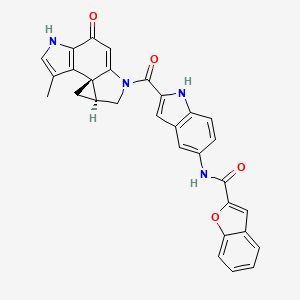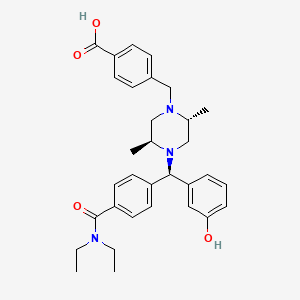
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ARD-353 is a nonpeptide delta receptor agonist with cardioprotective effects.
Applications De Recherche Scientifique
Cardioprotective Effects
- Study 1 : Research on ARD-353, a novel δ-receptor selective compound closely related to your compound of interest, showed promising results in reducing myocardial infarct size in a rat model. This nonpeptide δ-receptor agonist demonstrated cardioprotective effects without significant central nervous system penetration, indicating its potential for clinical use in ischemia-related conditions (Watson et al., 2006).
Opioid Receptor Affinity
- Study 2 : Compounds related to the one , particularly those with affinity for mu- and delta-opioid receptors, were synthesized and evaluated. These compounds showed good affinity, particularly at mu-receptors, suggesting potential applications in pain management or neurological research (Kim et al., 2003).
Antimicrobial Agents
- Study 3 : A study focused on the synthesis of novel pyridone carboxylic acids related to your compound, which were evaluated for their antimicrobial properties. The study highlighted the role of specific structural modifications in influencing antimicrobial activity (Uno et al., 1993).
Metal Complex Formation
- Study 4 : Research into polydentate ligands, including compounds structurally similar to the one you're interested in, explored their reactivity with various metal acceptors. Such studies are crucial in the field of inorganic chemistry and materials science (Pettinari et al., 2001).
Antifungal Activity
- Study 5 : Investigations into triazolylindole derivatives, which include structures similar to your compound, revealed significant antifungal activity. This research is particularly relevant in developing new antifungal drugs or agricultural chemicals (Singh & Vedi, 2014).
Propriétés
Numéro CAS |
561068-32-4 |
|---|---|
Nom du produit |
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid |
Formule moléculaire |
C32H39N3O4 |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
4-[[(2R,5S)-4-[(R)-[4-(diethylcarbamoyl)phenyl]-(3-hydroxyphenyl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C32H39N3O4/c1-5-33(6-2)31(37)26-16-14-25(15-17-26)30(28-8-7-9-29(36)18-28)35-20-22(3)34(19-23(35)4)21-24-10-12-27(13-11-24)32(38)39/h7-18,22-23,30,36H,5-6,19-21H2,1-4H3,(H,38,39)/t22-,23+,30-/m1/s1 |
Clé InChI |
DDSCNRYOJYAXOK-DUELTEGESA-N |
SMILES isomérique |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES canonique |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-(4-((4-diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid ARD 353 ARD-353 ARD353 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



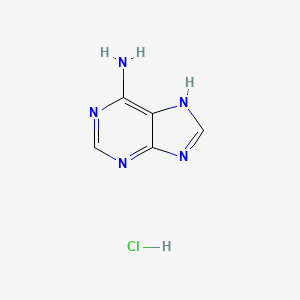
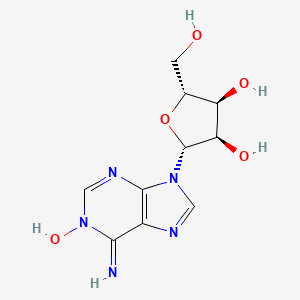
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
